molecular formula C8H6NNaO6S B13646533 Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate

Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate

Cat. No.: B13646533
M. Wt: 267.19 g/mol
InChI Key: HOWIPXCQKHSYJA-UHFFFAOYSA-M
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Description

Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a nitro group, and a sulfinate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate typically involves the nitration of methyl benzoate followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated through crystallization or precipitation methods, followed by purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often resulting in the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro or methoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfinate group can act as a nucleophile in substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

    Sodium 2-(methoxycarbonyl)-4-nitrobenzene-1-sulfinate: Similar structure but with the nitro group in a different position.

    Sodium 2-(methoxycarbonyl)-5-aminobenzene-1-sulfinate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxycarbonyl group, a nitro group, and a sulfinate group provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C8H6NNaO6S

Molecular Weight

267.19 g/mol

IUPAC Name

sodium;2-methoxycarbonyl-5-nitrobenzenesulfinate

InChI

InChI=1S/C8H7NO6S.Na/c1-15-8(10)6-3-2-5(9(11)12)4-7(6)16(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1

InChI Key

HOWIPXCQKHSYJA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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